![molecular formula C10H10F4O4 B3039658 (2,2,3,3-Tetrafluoro-4-prop-2-enoyloxybutyl) prop-2-enoate CAS No. 125658-77-7](/img/structure/B3039658.png)
(2,2,3,3-Tetrafluoro-4-prop-2-enoyloxybutyl) prop-2-enoate
Overview
Description
(2,2,3,3-Tetrafluoro-4-prop-2-enoyloxybutyl) prop-2-enoate is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
- Researchers have explored the use of ZIF-8-porous ionic liquids (PILs) for efficient liquid-liquid extraction (LLE) of alcohol and water . These PILs, derived from zeolitic imidazolate framework-8 (ZIF-8), exhibit a unique porous structure and molecular sieve.
- 2,2,3,3-Tetrafluoro-1,4-butanediol serves as a reactant for the enzymic synthesis of silicone fluorinated aliphatic polyester amides . These compounds find applications in materials science and polymer chemistry.
- Partially fluorinated ethers, such as 2,2,3,3-tetrafluoroethyl ether (TTE) , have shown promise as co-solvents for high-voltage electrolytes in lithium-ion batteries . Their use can enhance energy density and contribute to the commercial development of advanced batteries.
- Researchers have explored the separation of TFP and water using an ionic liquid, 1-ethyl-3-methylimidazolium acetate , via extractive distillation . This process involves the selective removal of TFP from a mixture, making it relevant for industrial separations.
Ionic Liquid-Based Extraction
Silicone Fluorinated Aliphatic Polyester Amides
High-Energy Density Lithium-Ion Batteries
Extractive Distillation
properties
IUPAC Name |
(2,2,3,3-tetrafluoro-4-prop-2-enoyloxybutyl) prop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F4O4/c1-3-7(15)17-5-9(11,12)10(13,14)6-18-8(16)4-2/h3-4H,1-2,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYEMEIBDBHAAFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC(C(COC(=O)C=C)(F)F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501026745 | |
Record name | 2,2,3,3-Tetrafluoro-1,4-butyl diacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501026745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,2,3,3-Tetrafluoro-4-prop-2-enoyloxybutyl) prop-2-enoate | |
CAS RN |
125658-77-7 | |
Record name | 2,2,3,3-Tetrafluoro-1,4-butyl diacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501026745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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